N1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)ethane-1,2-diamine
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Overview
Description
N1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)ethane-1,2-diamine is an organic compound that features a boron-containing dioxaborolane group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)ethane-1,2-diamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction, often using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.
Attachment of the Ethane-1,2-diamine Moiety: The final step involves the nucleophilic substitution reaction where ethane-1,2-diamine is attached to the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the boron-containing group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethane-1,2-diamine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
N1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be utilized in the development of boron-containing drugs, which have potential therapeutic applications due to their unique properties.
Medicine: Research is ongoing into its use as a potential drug candidate for various diseases, including cancer and bacterial infections.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-containing structures.
Mechanism of Action
The mechanism of action of N1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)ethane-1,2-diamine involves its interaction with molecular targets and pathways. The boron-containing dioxaborolane group can form reversible covalent bonds with biomolecules, such as enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N1,N1-Dimethyl-N2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethane-1,2-diamine
- N1,N1-Dimethyl-N2-(4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethane-1,2-diamine
Uniqueness
N1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)ethane-1,2-diamine is unique due to its specific combination of a pyrimidine ring and a dioxaborolane group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H21BN4O2 |
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Molecular Weight |
264.13 g/mol |
IUPAC Name |
N'-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]ethane-1,2-diamine |
InChI |
InChI=1S/C12H21BN4O2/c1-11(2)12(3,4)19-13(18-11)9-7-16-10(17-8-9)15-6-5-14/h7-8H,5-6,14H2,1-4H3,(H,15,16,17) |
InChI Key |
NMIIXDLYCOFABB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCCN |
Origin of Product |
United States |
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